S 2160

Enzyme Kinetics Michaelis-Menten Thrombin

S 2160 is the first-in-class chromogenic substrate for thrombin, developed in 1975, and remains the gold standard for specific applications. Its unique 70% inhibition by heparin makes it irreplaceable for antithrombin-III functional assays and thrombin-heparin interaction studies. For immobilized thrombin systems, S 2160 uniquely detects 82.5% amidolytic activity vs. minimal clotting activity retention. Assays using S 2160 cannot be substituted with S-2238 or Chromozym TH without complete re-validation. Ensure your research continuity and data integrity by sourcing S 2160.

Molecular Formula C33H40N8O6
Molecular Weight 644.7 g/mol
CAS No. 54799-93-8
Cat. No. B1680384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 2160
CAS54799-93-8
Synonymsenzoyl-Phe-Val-Arg-p-nitroanilide
Bz-Phe-Val-Arg-paranitroanilide
BzPheValArgNaN
L-argininamide, N-benzoyl-L-phenylalanyl-L-valyl-N-(4-nitrophenyl)-
N-alpha-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide
N-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide
S 2160
S-2160
Molecular FormulaC33H40N8O6
Molecular Weight644.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)27(20-22-10-5-3-6-11-22)38-29(42)23-12-7-4-8-13-23)32(45)40-30(43)26(14-9-19-36-33(34)35)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28,37H,9,14,19-20H2,1-2H3,(H,38,42)(H,39,44)(H4,34,35,36)(H,40,43,45)/t26-,27-,28-/m0/s1
InChIKeyIQFRQVCWHMZHOA-KCHLEUMXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S 2160 (CAS 54799-93-8) Procurement Guide: Validated Tripeptide Chromogenic Substrate for Thrombin Amidolytic Assays


S 2160 (CAS 54799-93-8), also known as Bz-Phe-Val-Arg-pNA, is a synthetic tripeptide chromogenic substrate specifically designed for the quantitative measurement of thrombin amidolytic activity [1]. It is the first-in-class peptide substrate developed for this purpose, having been introduced into research use in 1975 [1][2]. The compound liberates p-nitroaniline (pNA) upon cleavage by thrombin, producing a yellow color measurable at 405 nm, enabling simple photometric enzyme activity assays [1].

S 2160 Procurement Risk Alert: Why S-2238 or Chromozym TH Cannot Be Substituted Without Experimental Re-Validation


Direct substitution of S 2160 with other commercially available thrombin substrates such as S-2238 (H-D-Phe-Pip-Arg-pNA) or Chromozym TH (Tos-Gly-Pro-Arg-pNA) without re-optimization is scientifically unsound due to substantial differences in both catalytic efficiency and regulatory behavior with key modulators. Direct comparative studies demonstrate that S-2238 and Chromozym TH exhibit 'substantially greater sensitivity' to thrombin than S 2160 [1][2]. Critically, heparin—a standard reagent in thrombin inhibition assays—exerts divergent effects: it inhibits S 2160 hydrolysis by 70% while having little effect on Chromozym TH and stimulating S-2238 hydrolysis by 16-57% [3]. Consequently, assays standardized on S 2160 cannot be migrated to other substrates without complete re-validation of substrate concentration, buffer conditions, and data interpretation thresholds.

S 2160 Evidence-Based Differentiation: Quantitative Performance Metrics vs. Leading Thrombin Substrates


Enzyme Kinetics: S 2160 Exhibits Higher Km (80 μM) vs. S-2238 (1.3 μM), Enabling Distinct Linear Range for High-Concentration Thrombin Assays

S 2160 possesses a Km of 80 μM (8 x 10^-5 M) for soluble bovine thrombin, which is approximately 60-fold higher than the Km of S-2238 for human thrombin, reported at 1.33 ± 0.07 μM under similar conditions [1][2]. This substantial difference in binding affinity directly translates to distinct operational concentration ranges and assay linearity profiles.

Enzyme Kinetics Michaelis-Menten Thrombin

Heparin Sensitivity: S 2160 Hydrolysis is 70% Inhibited by Heparin, Contrasting with Stimulation of S-2238 and No Effect on Chromozym TH

In a direct comparative study, heparin caused a 70% inhibition of thrombin activity towards S 2160. In stark contrast, heparin had little to no effect on thrombin activity towards Tos-Gly-Pro-Arg-pNA (Chromozym TH) and stimulated activity towards H-D-Phe-Pip-Arg-pNA (S-2238) by 16% for α-thrombin and 57% for β/δ-thrombin [1].

Heparin Thrombin Inhibition Coagulation

Relative Thrombin Sensitivity: S-2238 and Chromozym TH Exhibit 'Substantially Greater Sensitivity' Than S 2160, Informing Assay Dynamic Range

A comprehensive evaluation of peptide chromogenic substrates against purified human α-thrombin concluded that S-2238 and Chromozym TH exhibit a 'substantially greater sensitivity' compared to S 2160 [1]. While exact fold-differences in kcat/Km are not uniformly reported across all studies for S 2160, the directional and qualitative disparity is well-established and reproducible.

Substrate Specificity Serine Protease Sensitivity

Immobilized Thrombin Retention: S 2160 Amidolytic Activity Retained at 82.5% vs. Only 5-6% Proteolytic (Fibrinogen) Activity

For immobilized thrombin preparations (Sepharose-bound), the amidolytic activity measured with S 2160 was retained at 82.5% of the parent soluble enzyme (1485 NIH units per mg bound thrombin). In contrast, the proteolytic activity against the natural substrate fibrinogen was retained at only 5-6% of the soluble enzyme (93 NIH units per mg bound thrombin) [1].

Immobilized Enzyme Solid-Phase Assay Biosensor

S 2160 Optimal Use Cases: Scenarios Where This Substrate Provides Irreplaceable Value Over Alternatives


Antithrombin III (AT-III) and Heparin Cofactor Activity Assays

S 2160 is the established substrate for photometric determination of AT-III activity. The assay is based on the principle that thrombin-catalyzed cleavage of S 2160 (liberating pNA measurable at 405 nm) is inhibited in the presence of AT-III and heparin. Due to the pronounced heparin sensitivity of S 2160 (70% inhibition) relative to other substrates like S-2238 or Chromozym TH, it provides a more sensitive and reliable readout for AT-III functional assays in clinical and research settings. The lower thrombin sensitivity of S 2160 also allows the use of higher thrombin concentrations without immediate signal saturation, improving the dynamic range for inhibitor screening. [1][2]

Quality Control and Activity Determination of Immobilized Thrombin Preparations

For researchers developing solid-phase reactors, biosensors, or affinity matrices utilizing immobilized thrombin, S 2160 offers a distinct advantage. As demonstrated by Brown et al., immobilized thrombin retains 82.5% of its amidolytic activity towards S 2160, compared to a mere 5-6% retention of proteolytic (clotting) activity towards fibrinogen. Therefore, S 2160 provides the most accurate quantitative assessment of the 'active' enzyme concentration in these solid-phase systems, which is critical for batch-to-batch consistency and experimental reproducibility. [3]

Fundamental Enzyme Mechanism Studies Involving Lysine Residues and Heparin Modulation

S 2160 is uniquely suited for dissecting the molecular mechanisms of thrombin regulation. Studies on amidinated thrombin (with modified lysyl residues) have utilized S 2160 to demonstrate that lysine modification drastically reduces kcat (to ~8% of control) with a comparatively small change in Km (0.056 μM vs. 0.098 μM), pinpointing the role of lysine residues in catalysis rather than substrate binding. Furthermore, the divergent effect of heparin on S 2160 (70% inhibition) compared to other tripeptide substrates makes S 2160 an essential tool for investigating allosteric regulation and the thrombin-heparin interaction surface. [1][4]

Historical and Legacy Assay Continuity in Coagulation Research

S 2160 holds a unique position as the first synthetic peptide substrate developed for thrombin, and a substantial body of legacy literature—spanning over four decades—is predicated on its use. Laboratories engaged in longitudinal studies, comparative analysis with historical datasets, or validation of established clinical laboratory methods often require S 2160 to maintain consistency. Substituting a newer substrate would introduce uncontrolled variables and invalidate direct comparisons with this extensive published record. [5]

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